Integrin Binding Peptide

Beschreibung

BenchChem offers high-quality Integrin Binding Peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Integrin Binding Peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

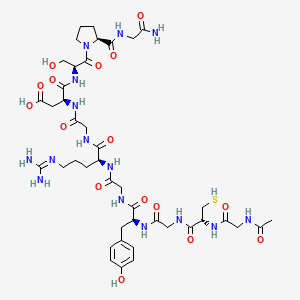

Molekularformel |

C42H63N15O16S |

|---|---|

Molekulargewicht |

1066.1 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-acetamidoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H63N15O16S/c1-21(59)47-15-31(62)55-28(20-74)38(70)51-18-33(64)53-25(12-22-6-8-23(60)9-7-22)37(69)50-16-32(63)52-24(4-2-10-46-42(44)45)36(68)49-17-34(65)54-26(13-35(66)67)39(71)56-27(19-58)41(73)57-11-3-5-29(57)40(72)48-14-30(43)61/h6-9,24-29,58,60,74H,2-5,10-20H2,1H3,(H2,43,61)(H,47,59)(H,48,72)(H,49,68)(H,50,69)(H,51,70)(H,52,63)(H,53,64)(H,54,65)(H,55,62)(H,56,71)(H,66,67)(H4,44,45,46)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

BAWYJWNZJUIAMG-AQRCPPRCSA-N |

Isomerische SMILES |

CC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N |

Kanonische SMILES |

CC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Integrin Binding Peptides for Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a ubiquitous family of heterodimeric transmembrane receptors, composed of α and β subunits, that play a pivotal role in cell adhesion, signaling, and communication with the extracellular matrix (ECM).[1] These interactions are fundamental to a myriad of physiological and pathological processes, including cell migration, proliferation, differentiation, apoptosis, tissue repair, and angiogenesis.[2][3] The discovery of short peptide motifs that mimic the binding sites of natural integrin ligands has revolutionized our ability to probe and modulate integrin function. These integrin-binding peptides have emerged as invaluable tools in basic research and as promising candidates for the development of novel therapeutics and diagnostic agents.[4] This guide provides a comprehensive technical overview of integrin binding peptides, with a focus on their structure, function, and the experimental methodologies used to study and characterize them.

Core Concepts: Structure and Function of Integrin Binding Peptides

Integrin binding peptides are short amino acid sequences that specifically recognize and bind to the extracellular domains of integrin receptors. The most well-characterized and widely studied of these is the Arginine-Glycine-Aspartic acid (RGD) motif.[1][5]

The RGD Motif: A Universal Recognition Sequence

The RGD tripeptide is the primary recognition site for approximately half of the known integrins and is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen.[5][6] The binding of the RGD motif occurs at the interface between the α and β integrin subunits. The arginine residue's guanidinium (B1211019) group forms a salt bridge with aspartic acid residues in the α subunit's propeller domain, while the aspartic acid residue of the RGD motif coordinates with a metal ion in the β subunit's metal ion-dependent adhesion site (MIDAS).[7]

The specificity of RGD-containing ligands for different integrin subtypes is often dictated by the amino acids flanking the RGD core and the peptide's overall conformation.[8] Cyclization of RGD peptides has been a particularly successful strategy to enhance both binding affinity and selectivity by constraining the peptide into a bioactive conformation.[9]

Beyond RGD: Other Integrin-Binding Motifs

While the RGD motif is predominant, other peptide sequences are recognized by specific integrin subfamilies. These include:

-

Leucine-Aspartic acid-Valine (LDV): This motif, found in fibronectin, is a primary ligand for α4β1 and α4β7 integrins.[2][10] Functionally, the LDV motif is considered equivalent to RGD in its role in receptor engagement.[11][12]

-

Lysine-Glycine-Aspartic acid (KGD): This sequence is recognized by the platelet-specific integrin αIIbβ3 and is also found in some disintegrins, which are potent integrin antagonists from snake venom.[13][14]

Quantitative Data on Integrin Binding Peptides

The binding affinity of peptides for specific integrin subtypes is a critical parameter in their development as research tools and therapeutics. These affinities are typically determined through competitive binding assays and are often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Table 1: Binding Affinities (IC50/Kd) of RGD and Modified RGD Peptides for Various Integrins

| Peptide/Compound | Integrin Subtype | Binding Affinity (IC50/Kd) | Cell Line/Assay Condition | Reference |

| Linear RGD | αvβ3 | 89 nM (IC50) | Not specified | [15] |

| α5β1 | 335 nM (IC50) | Not specified | [15] | |

| αvβ5 | 440 nM (IC50) | Not specified | [15] | |

| Linear GRGDSP | α5β1 | 396 nM (Kd) | Six-domain headpiece | [16] |

| Cyclic[RGDfK] | αvβ3 | 38.5 ± 4.5 nM (IC50) | U87MG glioma cells | [17] |

| Cilengitide (Cyclic[RGDfV]) | αvβ3 | - | - | [9] |

| α5β1 | - | - | [9] | |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | 30-42 nM (IC50) | ELISA | [6][18] |

| Bicyclic RGD (CT3RGDcT3AWGCT3) | α5β1 | 90-173 nM (IC50) | ELISA | [6][18] |

| Bicyclic RGD (CT3RGDcT3NWaCT3) | αvβ5 | 650 nM (IC50) | ELISA | [6][18] |

| DOTA-RGD4 | αvβ3 | 1.3 ± 0.3 nM (IC50) | U87MG glioma cells | [17] |

| DOTA-3G-RGD2 | αvβ3 | 1.1 ± 0.2 nM (IC50) | U87MG glioma cells | [17] |

| HYNIC-RGD4 | αvβ3 | 7 ± 2 nM (IC50) | U87MG human glioma cells | [17] |

| Macrocyclic 2-c | αvβ3 | 0.91 μM (IC50) | HEK-293 cells | [19] |

| αvβ5 | 12.3 μM (IC50) | HT-29 cells | [19] | |

| ssDNA-(GT)15-RGD/SWCNT | αIIbβ3 | 29 nM (IC50) | Human platelets | [20] |

Table 2: Binding Affinities (IC50/Kd) of LDV Peptides for α4 Integrins

| Peptide/Compound | Integrin Subtype | Binding Affinity (IC50/Kd) | Cell Line/Assay Condition | Reference |

| BIO1211 | α4β1 | 5.5 nM (IC50) vs FN | Jurkat E6.1 cells | [21] |

| α4β1 | 4.6 nM (IC50) vs VCAM-1 | Jurkat E6.1 cells | [21] | |

| c[(R)-Phu-LDV-(S)-isoAsp] (3c) | α4β1 | - | Jurkat E6.1 cells | [21] |

| c[(S)-Phu-LDV-(S)-isoAsp] (3a) | α4β7 | 31.8 x 10⁻⁹ M (EC50) | RPMI8866 cells | [21] |

| LDV-FITC | α4β1 | 0.3 nM (Kd) with Mn²⁺ | U937 cells | [22] |

| α4β1 | 12 nM (Kd) without Mn²⁺ | U937 cells | [22] | |

| DS70 | α4β1 | 8.3 nM (IC50) | Isolated integrin | [7] |

| α4β1 | 5.04 nM (IC50) vs VCAM-1 | Adhesion assay | [7] | |

| α4β1 | 4.3 nM (IC50) vs FN | Adhesion assay | [7] |

Integrin Signaling Pathways

Upon ligand binding, integrins cluster and recruit a multitude of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. This initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling, which regulate various cellular processes. A central hub in this signaling network is the Focal Adhesion Kinase (FAK)-Src kinase complex.

The FAK-Src Signaling Axis

Binding of an integrin-binding peptide to its receptor can trigger the autophosphorylation of FAK at tyrosine 397. This phosphotyrosine residue serves as a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other focal adhesion proteins, such as paxillin (B1203293) and p130Cas, and further phosphorylation of FAK itself.[5] This FAK-Src complex acts as a scaffold to propagate downstream signaling through several key pathways:

-

MAPK/ERK Pathway: The FAK-Src complex can activate the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating gene expression related to cell proliferation, survival, and differentiation.[14][21]

-

PI3K/Akt Pathway: This pathway, also activated by the FAK-Src complex, is a major regulator of cell survival and apoptosis.[21]

Experimental Protocols

A variety of experimental techniques are employed to synthesize, purify, characterize, and evaluate the biological activity of integrin binding peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol for Manual Fmoc-SPPS of a Linear RGD Peptide:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a colorimetric test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin extensively with DMF and then with dichloromethane (B109758) (DCM).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like triisopropylsilane (B1312306) (TIS) and water (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) for purification by HPLC.[23][24]

Peptide Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is the primary method for purifying synthetic peptides.[6][15]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.

-

Chromatography:

-

Equilibrate a C18 column with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

-

Inject the peptide sample.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool fractions with the desired purity.

-

Lyophilization: Lyophilize the pooled fractions to obtain the pure peptide as a powder.[4]

Mass Spectrometry (MS):

MS is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[5][17]

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analysis:

-

For MALDI-TOF MS, mix the peptide solution with a matrix solution and spot it onto a MALDI plate.

-

For LC-MS, inject the peptide solution into an LC system coupled to a mass spectrometer.

-

-

Data Interpretation: Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.[24]

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit or promote cell adhesion to an ECM protein-coated surface.

Protocol for a Static Cell Adhesion Assay: [13][25][26]

-

Plate Coating: Coat the wells of a 96-well microplate with an ECM protein (e.g., fibronectin, vitronectin) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.

-

Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation:

-

Harvest cells and resuspend them in serum-free media.

-

Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

-

Wash and resuspend the labeled cells in adhesion buffer (e.g., serum-free media containing 1% BSA).

-

-

Adhesion Inhibition/Promotion:

-

For inhibition assays, pre-incubate the cells with various concentrations of the integrin-binding peptide for 30 minutes at 37°C.

-

For promotion assays, the peptide may be co-coated with the ECM protein or added to the cells.

-

-

Cell Seeding: Add the cell suspension to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of cell adhesion can be calculated relative to a control (no peptide).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[22][27]

Protocol for Analyzing Integrin-Peptide Interaction using SPR:

-

Sensor Chip Preparation:

-

Immobilize a purified integrin receptor onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with EDC/NHS, injecting the integrin solution, and then deactivating the remaining active groups with ethanolamine.

-

Alternatively, for biotinylated peptides, a streptavidin-coated sensor chip can be used to capture the peptide.[28]

-

-

Binding Analysis:

-

Inject a series of concentrations of the integrin-binding peptide over the sensor surface at a constant flow rate.

-

A reference flow cell (without immobilized integrin or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the integrin-peptide interaction without denaturing the immobilized integrin (e.g., a low pH buffer or a high salt solution).

-

Data Analysis:

-

The binding events are recorded as a sensorgram, which plots the response units (RU) over time.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[28]

-

Applications in Drug Development and Research

Integrin-binding peptides have a wide range of applications:

-

Cancer Therapy: Several integrins, such as αvβ3 and α5β1, are overexpressed on tumor cells and angiogenic blood vessels. RGD peptides are being developed as targeting moieties to deliver cytotoxic drugs, imaging agents, and nanoparticles specifically to tumors.[2]

-

Anti-thrombotic Agents: Peptides and peptidomimetics that block the αIIbβ3 integrin on platelets are potent inhibitors of platelet aggregation and have potential as anti-thrombotic drugs.[13]

-

Biomaterials and Tissue Engineering: Covalently attaching integrin-binding peptides to biomaterial surfaces can promote cell adhesion, proliferation, and differentiation, which is beneficial for tissue regeneration and medical implant integration.[4]

-

Research Tools: These peptides are widely used to study the roles of specific integrins in various biological processes by either blocking or activating integrin function.[26]

Conclusion

Integrin binding peptides, particularly those based on the RGD motif, are powerful tools for investigating and manipulating integrin-mediated processes. Their specificity, coupled with the ability to chemically synthesize and modify them, has led to their widespread use in both fundamental research and translational applications. A thorough understanding of their binding characteristics, the signaling pathways they evoke, and the experimental methods used to study them is essential for researchers, scientists, and drug development professionals working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. INTEGRIN LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An RGD to LDV motif conversion within the disintegrin kistrin generates an integrin antagonist that retains potency but exhibits altered receptor specificity. Evidence for a functional equivalence of acidic integrin-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 18. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Control of Integrin Affinity by Confining RGD Peptides on Fluorescent Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Molecular mechanisms of leukocyte β2 integrin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biosensingusa.com [biosensingusa.com]

- 28. researchgate.net [researchgate.net]

The Discovery of the RGD Sequence: A Technical Guide to a Pivotal Moment in Cell Adhesion Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the Arginyl-Glycyl-Aspartic acid (RGD) sequence within fibronectin stands as a landmark achievement in cell biology, fundamentally altering our understanding of cell-ECM (extracellular matrix) interactions. This tripeptide motif was identified in the early 1980s by Drs. Erkki Ruoslahti and Michael Pierschbacher as the minimal recognition site in fibronectin required for cell attachment.[1] This breakthrough not only elucidated a fundamental mechanism of cellular adhesion but also paved the way for the discovery of its cognate receptors, the integrins. The RGD sequence is now known to be a ubiquitous cell adhesion motif found in numerous ECM proteins, including vitronectin, fibrinogen, and osteopontin.[2] This technical guide provides an in-depth exploration of the core experiments that led to this discovery, detailing the methodologies, presenting the key quantitative data, and illustrating the associated signaling pathways.

The Seminal Discovery: Identifying the Cell Attachment Site

The journey to pinpointing the RGD sequence began with the hypothesis that a specific, localized sequence within the large fibronectin molecule was responsible for its cell-binding activity. To test this, Ruoslahti and Pierschbacher embarked on a systematic approach involving the generation of fibronectin fragments, followed by the synthesis and testing of small peptides corresponding to the active region.

Experimental Protocols

1. Identification of the Cell-Binding Domain of Fibronectin:

The initial step involved isolating the domain of fibronectin responsible for cell attachment. This was achieved through a combination of proteolytic digestion and affinity chromatography.

-

Proteolytic Digestion: Human plasma fibronectin was digested with proteases (e.g., chymotrypsin) to generate a library of fragments.

-

Affinity Chromatography: The resulting fragments were passed over a column containing monoclonal antibodies raised against the cell-attachment domain of fibronectin. The bound fragments were then eluted and tested for their ability to promote cell attachment.

-

Amino Acid Sequencing: The smallest fragment that retained cell-attachment activity was sequenced to determine its amino acid composition. This led to the identification of a specific region within the fibronectin molecule.

2. Solid-Phase Cell Adhesion Assay:

A quantitative cell adhesion assay was central to testing the activity of fibronectin fragments and synthetic peptides.

-

Substrate Coating: Microtiter well plates were coated with the protein or peptide of interest. In the initial experiments, this was often done by passive adsorption to the plastic surface. For the synthetic peptides, they were first coupled to a carrier protein like bovine serum albumin (BSA) to facilitate coating.

-

Cell Seeding: Normal rat kidney (NRK) cells were typically used. The cells were harvested, washed, and suspended in a serum-free medium. A defined number of cells were then added to each well.

-

Incubation: The plates were incubated for a specific period (e.g., 1-2 hours) at 37°C to allow for cell attachment.

-

Washing: Non-adherent cells were removed by gentle washing with phosphate-buffered saline (PBS).

-

Quantification: The number of attached cells was quantified. An early method involved staining the attached cells with a dye like crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength. The absorbance is directly proportional to the number of adherent cells.

3. Peptide Synthesis and Coupling:

Once the active region of fibronectin was narrowed down, a series of synthetic peptides were created to pinpoint the exact recognition sequence.

-

Peptide Synthesis: Peptides were synthesized using solid-phase peptide synthesis methods.

-

Coupling to Carrier Protein: To immobilize the small synthetic peptides onto the microtiter wells, they were covalently coupled to a carrier protein, such as BSA, using a crosslinker like glutaraldehyde. The peptide-BSA conjugate could then be effectively coated onto the plastic surface.

4. Inhibition of Cell Adhesion Assay:

To further confirm the specificity of the identified sequence, its ability to inhibit cell attachment to a fibronectin-coated surface was tested.

-

Substrate Coating: Microtiter wells were coated with intact fibronectin.

-

Cell Pre-incubation with Peptides: NRK cells were pre-incubated in suspension with various concentrations of the synthetic peptides in solution.

-

Cell Seeding and Quantification: The cell-peptide suspension was then added to the fibronectin-coated wells, and the standard cell adhesion assay was performed as described above. A reduction in the number of attached cells in the presence of the peptide indicated competitive inhibition.

Quantitative Data

The meticulous experiments of Pierschbacher and Ruoslahti yielded crucial quantitative data that unequivocally identified the RGD sequence as the key cell recognition motif.

Table 1: Cell Attachment Activity of Synthetic Peptides

| Peptide Sequence | Amino Acid Position in Fibronectin Precursor | Cell Attachment Activity |

| Gly-Arg-Gly-Asp-Ser-Pro | 1089-1094 | +++ |

| Arg-Gly-Asp-Ser | 1090-1093 | +++ |

| Gly-Arg-Gly-Glu-Ser-Pro | 1089-1094 (Asp -> Glu) | - |

| Arg-Ala-Asp-Ser | 1090-1093 (Gly -> Ala) | - |

| Lys-Gly-Asp-Ser | 1090-1093 (Arg -> Lys) | - |

Activity is represented qualitatively based on the original findings where RGD-containing peptides promoted significant cell attachment, while substitutions of R, G, or D resulted in a loss of activity.

Table 2: Inhibition of Fibronectin-Mediated Cell Attachment by Synthetic Peptides

| Peptide in Solution | Concentration for 50% Inhibition (IC50) |

| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | ~100 µg/mL |

| Arg-Gly-Asp-Ser (RGDS) | ~200 µg/mL |

| Gly-Arg-Gly-Glu-Ser-Pro (GRGESP) | No significant inhibition |

Note: The exact IC50 values varied between experiments and cell types, but the data consistently showed that peptides containing the RGD sequence were effective inhibitors, while those with substitutions were not.

Experimental Workflow

The RGD-Integrin Interaction and Downstream Signaling

The discovery of the RGD sequence was intrinsically linked to the identification of its cellular receptors, a family of transmembrane proteins that were later named integrins. The binding of the RGD motif in fibronectin to integrins on the cell surface is not a passive anchoring event; it initiates a cascade of intracellular signals that influence cell behavior, including adhesion, migration, proliferation, and survival.

Key Signaling Molecules

-

Integrins: Heterodimeric transmembrane receptors composed of α and β subunits. Different αβ combinations exhibit specificity for various ECM ligands, including those containing the RGD motif.

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central player in integrin-mediated signaling. It is recruited to sites of integrin clustering (focal adhesions) upon ligand binding.

-

Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases that are activated downstream of integrins and play a crucial role in phosphorylating various substrates, including FAK.

-

Integrin-Linked Kinase (ILK): A serine/threonine kinase that interacts with the cytoplasmic tail of β-integrins and acts as a scaffold protein, linking integrins to the actin cytoskeleton and other signaling molecules.

Signaling Pathway Overview

The binding of the RGD sequence to integrins triggers a conformational change in the integrin dimer, leading to the formation of focal adhesions. This clustering of integrins initiates a signaling cascade.

-

Integrin Activation and Clustering: RGD binding to the extracellular domain of the integrin receptor induces a conformational change that promotes integrin clustering into focal adhesions.

-

FAK Recruitment and Autophosphorylation: The clustering of integrins leads to the recruitment of FAK to the focal adhesion complex. This proximity facilitates the autophosphorylation of FAK on tyrosine 397 (Y397).

-

Src Kinase Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src family kinases. This interaction leads to the activation of Src.

-

Downstream Signaling Cascades: Activated FAK and Src, in turn, phosphorylate a multitude of downstream targets, including paxillin, p130Cas, and activate pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate various cellular processes.

-

Cytoskeletal Linkage: The signaling complex at the focal adhesion, which includes proteins like talin and vinculin, physically links the integrin receptors to the actin cytoskeleton, providing a mechanical connection between the ECM and the cell's internal structure.

Signaling Pathway Diagram

References

The Core Mechanism of Integrin-Ligand Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing integrin-ligand interactions, a pivotal process in cell adhesion, signaling, and mechanotransduction. This document details the structural basis of these interactions, the associated signaling cascades, and the experimental methodologies used to elucidate these complex processes. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to Integrin-Ligand Interactions

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-cell and cell-extracellular matrix (ECM) adhesion.[1] In mammals, 18 α and 8 β subunits combine to form at least 24 distinct integrin heterodimers, each with specific ligand-binding properties.[2][3] These interactions are fundamental to a vast array of biological processes, including embryonic development, tissue integrity, immune responses, and wound healing.[4] Furthermore, aberrant integrin function is implicated in numerous pathologies, such as cancer metastasis and inflammatory diseases, making them a key target for therapeutic intervention.[4]

Integrin-ligand binding is a highly dynamic and regulated process, characterized by bidirectional signaling across the plasma membrane. "Inside-out" signaling refers to intracellular signals that modulate the affinity of the integrin for its extracellular ligand, while "outside-in" signaling describes the transduction of signals from the ECM into the cell upon ligand binding.[5][6][7][8] This intricate communication allows cells to sense and respond to their microenvironment.

Structural Basis of Integrin-Ligand Binding

The interaction between integrins and their ligands, which include ECM proteins like fibronectin, collagen, and laminin, is a structurally defined process.[1] Many integrin ligands present an arginine-glycine-aspartic acid (RGD) sequence, which serves as a primary recognition motif for a subset of integrins.[4][9]

The crystal structure of the extracellular domain of integrin αVβ3 has provided significant insights into the binding mechanism.[4] The ligand-binding site is located at the interface of the α and β subunits. Divalent cations, such as Mg2+ and Ca2+, play a critical role in mediating this interaction by coordinating with the acidic residue (aspartate) in the RGD motif and residues within the integrin's βA-domain.[4][10][11]

Integrins exist in multiple conformational states, primarily a low-affinity "bent-closed" conformation and a high-affinity "extended-open" conformation.[12][13][14] The transition between these states, a process known as integrin activation, is central to the regulation of ligand binding.

Quantitative Analysis of Integrin-Ligand Interactions

The affinity and kinetics of integrin-ligand binding are crucial determinants of cellular adhesion and signaling. These parameters are often quantified using techniques such as Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM).

Binding Affinity and Kinetics

The following tables summarize key quantitative data for the interaction of specific integrins with their ligands.

| Integrin | Ligand | Method | Dissociation Constant (Kd) | Reference |

| α5β1 | Fibronectin | Not Specified | 8 x 10⁻⁷ M | [12] |

| αVβ6 | pro-TGF-β1 | SPR | See kinetic data | [15] |

| αVβ6 | Fibronectin fragments | SPR | See kinetic data | [15] |

| Integrin | Ligand | Conformational State | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |

| α4β1 | LDVP | Low-affinity (closed) | ~40-fold higher than high-affinity | - | [16][17] |

| α4β1 | LDVP | High-affinity (extended-open) | ~20-fold slower than low-affinity | ~25,000-fold slower than low-affinity | [12][16][17] |

| α5β1 | Fn3₉₋₁₀ | Low-affinity (closed) | ~5-fold higher than high-affinity | - | [16][17] |

| α5β1 | Fn3₉₋₁₀ | High-affinity (extended-open) | - | ~25,000-fold slower than low-affinity | [16][17] |

| αVβ6 | pro-TGF-β1 | Headpiece (Mg²⁺) | 1.8 x 10⁶ | 0.05 | [15] |

| αVβ6 | pro-TGF-β1 | Headpiece (Mn²⁺) | 0.4 x 10⁶ | < 10⁻⁵ | [15] |

| αVβ6 | pro-TGF-β1 | Head (Mg²⁺) | 1.1 x 10⁶ | 0.0007 | [15] |

| αVβ6 | pro-TGF-β1 | Head (Mn²⁺) | 0.08 x 10⁶ | < 10⁻⁵ | [15] |

Single-Molecule Force Measurements

AFM allows for the measurement of the rupture force of single integrin-ligand bonds, providing insights into the mechanical strength of these interactions.

| Integrin | Ligand | Condition | Rupture Force (pN) | Loading Rate (pN/s) | Reference |

| α5β1 | FN7-10 | Untreated | 69 ± 1.5 | 1800 | [18] |

| α5β1 | FN7-10 | TS2/16 activated | 93 ± 1.5 | 1800 | [18] |

| Integrin-Ligand Pair | Condition | Basal Off-rate (s⁻¹) | Potential Width (nm) | Reference |

| VLA-4–VCAM-1 | Resting | 1.2 | 0.18 | [5][19] |

| VLA-4–VCAM-1 | Activated (Mg²⁺) | 0.9 | 0.44 | [5][19] |

Signaling Pathways in Integrin-Ligand Interactions

Integrin-mediated signaling is a complex network of interactions that bidirectionally transmits information across the cell membrane.

Inside-Out Signaling: Priming the Receptor

Inside-out signaling is the process by which intracellular signals lead to a conformational change in the integrin, increasing its affinity for extracellular ligands. This activation is crucial for processes like leukocyte trafficking and platelet aggregation. Key molecular players in this pathway include:

-

Talin: A large cytoskeletal protein that binds to the β-integrin cytoplasmic tail, disrupting the inhibitory interaction between the α and β tails and promoting the extended, high-affinity conformation.

-

Kindlin: A FERM domain-containing protein that also binds to the β-integrin tail and is essential for full integrin activation.

-

Rap1: A small GTPase that, when activated, recruits effectors like RIAM (Rap1-GTP-interacting adaptor molecule) to the plasma membrane, which in turn recruits talin to the integrin.

Outside-In Signaling: Transducing the Signal Inward

Upon ligand binding, activated integrins cluster and recruit a large complex of signaling and scaffolding proteins to their cytoplasmic tails, initiating outside-in signaling. This process regulates a multitude of cellular functions, including cell survival, proliferation, migration, and differentiation. Key components of the outside-in signaling machinery include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is one of the first proteins recruited to integrin clusters. Autophosphorylation of FAK creates docking sites for other signaling molecules.

-

Src Family Kinases: These tyrosine kinases are recruited to phosphorylated FAK and further phosphorylate other components of the focal adhesion complex.

-

Paxillin, Vinculin, and Talin: Scaffolding proteins that link the integrin-associated complex to the actin cytoskeleton.

-

Rho family GTPases (RhoA, Rac1, Cdc42): These small GTPases are key regulators of the actin cytoskeleton, and their activity is modulated by integrin signaling to control cell shape and motility.

Key Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the multifaceted nature of integrin-ligand interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure the kinetics of biomolecular interactions in real-time.[1][20][21]

Methodology:

-

Ligand Immobilization: One binding partner (e.g., the integrin ligand) is immobilized on a sensor chip surface.

-

Analyte Injection: The other binding partner (e.g., the purified integrin) is flowed over the sensor surface at various concentrations.

-

Signal Detection: Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the binding data to a kinetic model. The equilibrium dissociation constant (K_d) is then calculated as k_off / k_on.

Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy

AFM can be used to measure the unbinding forces of single receptor-ligand pairs.[6][10][14][22]

Methodology:

-

Probe Functionalization: An AFM cantilever tip is functionalized with either the integrin or its ligand.

-

Cellular or Substrate Interaction: The functionalized tip is brought into contact with a cell expressing the corresponding binding partner or a substrate coated with it.

-

Force Measurement: The cantilever is retracted, and the force required to rupture the integrin-ligand bond is measured by the deflection of the cantilever.

-

Data Analysis: A force-distance curve is generated, from which the unbinding force can be determined.

Flow Cytometry for Integrin Activation State Analysis

Flow cytometry can be used to quantify the activation state of integrins on the surface of living cells.[23][24]

Methodology:

-

Cell Preparation: A suspension of cells expressing the integrin of interest is prepared.

-

Stimulation: Cells are treated with an agonist to induce inside-out signaling and integrin activation.

-

Staining: Cells are incubated with a fluorescently labeled, activation-state-specific monoclonal antibody or a fluorescently labeled ligand.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence indicates an increase in the number of activated integrins.

Förster Resonance Energy Transfer (FRET) for Conformational Change Analysis

FRET is a technique used to measure the distance between two fluorophores and can be applied to study the conformational changes in integrins upon activation.[3][13][25][26][27]

Methodology:

-

Fluorophore Labeling: The integrin is labeled with a donor and an acceptor fluorophore at specific sites. For example, the α and β cytoplasmic tails can be labeled to measure their separation upon activation.

-

Excitation and Emission: The donor fluorophore is excited, and if the acceptor is in close proximity (typically <10 nm), energy is transferred from the donor to the acceptor, resulting in acceptor emission.

-

FRET Measurement: The change in FRET efficiency is measured, which corresponds to a change in the distance between the fluorophores and thus a conformational change in the integrin.

Cell Adhesion Assays

These assays quantify the ability of cells to adhere to a substrate coated with an integrin ligand.[8][28][29]

Methodology:

-

Substrate Coating: A multi-well plate is coated with a specific integrin ligand.

-

Cell Seeding: Cells are seeded into the wells and allowed to adhere for a defined period.

-

Washing: Non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified, typically by staining the cells with a fluorescent dye and measuring the fluorescence intensity in each well.

Immunoprecipitation of Integrin-Associated Complexes

Immunoprecipitation is used to isolate integrins and their associated proteins to study the composition of signaling complexes.[2][30][31][32]

Methodology:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific for the integrin subunit of interest is added to the cell lysate to form an immune complex.

-

Complex Capture: Protein A/G beads are used to capture the antibody-integrin complex.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the integrin complex is then eluted.

-

Analysis: The components of the eluted complex are identified by techniques such as Western blotting or mass spectrometry.

Conclusion

The interaction between integrins and their ligands is a cornerstone of cell biology, governing the intricate interplay between a cell and its environment. A thorough understanding of the structural, kinetic, and signaling aspects of these interactions is paramount for advancing our knowledge of fundamental biological processes and for the development of novel therapeutic strategies targeting a wide range of diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the integrin-ligand interactome.

References

- 1. Surface plasmon resonance biosensing in studies of the binding between β₂ integrin I domains and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β1 Integrin Cell-surface Immunoprecipitation (Selective Immunoprecipitation) [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. Linking single integrin–ligand bond properties to cell adhesiveness under external forces exemplified by the VLA-4–VCAM-1 bond - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ligand Binding Initiates Single Molecule Integrin Conformational Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. INTEGRIN LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atomic force microscopy measurements of protein-ligand interactions on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Demonstration of catch bonds between an integrin and its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Utilizing Fibronectin Integrin-Binding Specificity to Control Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atomic Force Microscopy Measurements of Protein-Ligand Interactions on Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. pnas.org [pnas.org]

- 16. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elifesciences.org [elifesciences.org]

- 18. Force Measurements of the α5β1 Integrin–Fibronectin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Linking single integrin–ligand bond properties to cell adhesiveness under external forces exemplified by the VLA-4–VCAM-1 bond - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. affiniteinstruments.com [affiniteinstruments.com]

- 22. Atomic Force Microscopy Protocol for Measurement of Membrane Plasticity and Extracellular Interactions in Single Neurons in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. molbiolcell.org [molbiolcell.org]

- 25. researchgate.net [researchgate.net]

- 26. FRET Detection of Cellular α4-Integrin Conformational Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analysis of integrin signaling by fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Video: Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]

- 30. β1 Integrin Cell-surface Immunoprecipitation (Selective Immunoprecipitation) [bio-protocol.org]

- 31. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 32. ptglab.com [ptglab.com]

An In-Depth Technical Guide to Integrin Binding Peptide Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a pivotal family of heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Comprising α and β subunits, the 24 known human integrin heterodimers play crucial roles in a myriad of physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and apoptosis. The interaction between integrins and their ligands, often mediated by short peptide sequences, triggers intracellular signaling cascades that are fundamental to these cellular functions. Consequently, peptides that bind to integrins have emerged as critical tools in biomedical research and as promising candidates for therapeutic development. This guide provides a comprehensive overview of the nomenclature and classification of integrin binding peptides, details key experimental protocols for their study, and elucidates the major signaling pathways they modulate.

Nomenclature and Classification of Integrin Binding Peptides

The nomenclature of integrin binding peptides is primarily based on the specific amino acid sequence, or motif, that is recognized by the integrin receptor. These peptides can be broadly classified based on the integrin subtypes they target and the nature of their recognition motif.

Classification by Recognition Motif

The most well-characterized integrin binding motif is the Arginine-Glycine-Aspartic acid (RGD) sequence.[1] This tripeptide is found in numerous ECM proteins, including fibronectin, vitronectin, and laminin, and is recognized by approximately half of the known integrins.[1] The specificity of RGD-containing peptides for different integrin subtypes is often influenced by the amino acids flanking the RGD core and the peptide's conformation (linear versus cyclic).

Other notable integrin binding motifs include:

-

Leucine-Aspartic acid-Valine (LDV) : Recognized by α4β1 and α9β1 integrins, primarily mediating leukocyte adhesion.

-

Asparagine-Glycine-Arginine (NGR) : A tumor-homing motif that preferentially binds to CD13 expressed on angiogenic blood vessels, which then presents it to integrins like αvβ3.

-

Lysine-Glycine-Aspartic acid (KGD) : Found in some disintegrins (peptides from snake venom) and can antagonize αIIbβ3 integrin, thereby inhibiting platelet aggregation.[2]

-

GFOGER (Glycine-Phenylalanine-Hydroxyproline-Glycine-Glutamic acid-Arginine) : A collagen-derived motif recognized by collagen-binding integrins such as α1β1, α2β1, α10β1, and α11β1.

Classification by Target Integrin Subtype

Integrins can also be grouped based on the ligands they bind, which in turn classifies the peptides that target them:

-

RGD-binding Integrins : This is the largest group and includes α5β1, αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and αIIbβ3.[3][4]

-

Collagen-binding Integrins : These include α1β1, α2β1, α10β1, and α11β1.[3][4]

-

Laminin-binding Integrins : This group consists of α1β1, α2β1, α3β1, α6β1, α7β1, and α6β4.[3][4]

-

Leukocyte-specific Integrins : These are primarily involved in immune responses and include αLβ2, αMβ2, αXβ2, and αDβ2.[3][4]

Quantitative Data on Integrin-Peptide Binding

The affinity and selectivity of integrin binding peptides are critical parameters for their application in research and drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Table 1: IC50 Values of Various Peptides for Different Integrins

| Peptide | Target Integrin | IC50 (nM) | Reference |

| Cilengitide | αvβ3 | 0.5 - 10 | [4][5] |

| Cilengitide | αvβ5 | 50 - 100 | [4] |

| cyclo(-RGDfV-) | αvβ3 | 1 - 10 | [5] |

| cyclo(-RGDfK-) | αvβ3 | 35 | [6] |

| GLPG0187 | αvβ1 | 1.3 | [7] |

| c(phg-isoDGR-(NMe)k) | α5β1 | 2.9 | [7] |

| ATN-161 (a derivative of PHSRN) | α5β1 | 1,800 | [4] |

| TC-I-15 | α2β1 | < 30,000 | [8] |

Table 2: Dissociation Constants (Kd) of Peptides for Integrins

| Peptide | Target Integrin | Kd (nM) | Reference |

| Fradafiban | αIIbβ3 | 148 | [7] |

| 68Ga-A2 | α4β7 | 68.48 | [9] |

| Gb-1 | GP-2 | 68 | [10] |

| Gb-2 | GP-2 | 250 | [10] |

| Gb-3 | GP-2 | 272 | [10] |

Key Experimental Protocols

The study of integrin binding peptides involves a range of experimental techniques, from peptide synthesis to the characterization of their biological activity.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[11][12]

Detailed Methodology:

-

Resin Preparation: A solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for the next coupling step.[11]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or COMU) and added to the resin to form a peptide bond.[11][13] This step is repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the linear peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]

-

Cyclization (for cyclic peptides): For cyclic peptides, the linear precursor is cyclized either on the resin or in solution.[13][14] On-resin cyclization often involves orthogonal protecting groups that can be selectively removed to allow for intramolecular bond formation.[14]

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with an integrin ligand or the ability of a peptide to inhibit this adhesion.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin or vitronectin) or a synthetic peptide and incubated overnight at 4°C. The plates are then washed and blocked with bovine serum albumin (BSA) to prevent non-specific cell binding.[15]

-

Cell Preparation: Adherent cells are detached using a non-enzymatic cell dissociation buffer (e.g., PBS with 2-5 mM EDTA).[16] The cells are then washed and resuspended in serum-free media. For quantification, cells can be labeled with a fluorescent dye like Calcein AM or CFSE.[15][17]

-

Adhesion: The cell suspension is added to the coated wells.[16][17] For inhibition assays, cells are pre-incubated with the integrin binding peptide before being added to the wells. The plate is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for cell adhesion.[16]

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.[17]

-

Quantification: The number of adherent cells is quantified. If a fluorescent label is used, the fluorescence is measured using a plate reader.[17][18] Alternatively, adherent cells can be stained with crystal violet, which is then solubilized, and the absorbance is measured.[16]

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for studying the kinetics of molecular interactions in real-time without the need for labels.[19][20] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Detailed Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated to allow for the covalent immobilization of the ligand (either the integrin or the peptide).

-

Ligand Immobilization: The ligand is injected over the activated sensor surface until the desired immobilization level is reached. Unreacted sites are then blocked.[20]

-

Analyte Injection: The analyte (the binding partner of the immobilized ligand) is injected at various concentrations over the sensor surface.[19] Association is monitored in real-time.

-

Dissociation: A buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: A regeneration solution is injected to remove all bound analyte, preparing the surface for the next injection cycle.[20]

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[21]

Integrin Signaling Pathways

Integrin-ligand binding initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[6] This process regulates a wide array of cellular functions. Conversely, intracellular signals can modulate the affinity of integrins for their ligands, a process termed "inside-out" signaling.[6]

A key event in outside-in signaling is the clustering of integrins and the recruitment of a complex of signaling and cytoskeletal proteins to form focal adhesions. Central to this process is the activation of Focal Adhesion Kinase (FAK) .

Key Signaling Cascades:

-

FAK/Src Pathway: Upon integrin engagement, FAK is autophosphorylated, creating a binding site for Src family kinases.[5][22] The FAK/Src complex then phosphorylates other downstream targets, including paxillin (B1203293) and p130Cas, leading to the activation of pathways that control cell migration and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activated FAK can also recruit and activate PI3K.[5][22] PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. The PI3K/Akt pathway is a major regulator of cell survival and proliferation.

-

Ras/MAPK Pathway: Integrin signaling can also lead to the activation of the Ras/mitogen-activated protein kinase (MAPK) pathway, often through crosstalk with growth factor receptor signaling.[22] This pathway is critical for regulating gene expression related to cell proliferation and differentiation.

-

Rho Family GTPases: Integrin-mediated adhesion activates small GTPases of the Rho family, including RhoA, Rac1, and Cdc42.[22] These molecules are master regulators of the actin cytoskeleton, controlling the formation of stress fibers (RhoA), lamellipodia (Rac1), and filopodia (Cdc42), which are essential for cell spreading and migration.

Conclusion

Integrin binding peptides are indispensable tools for dissecting the complex roles of integrins in cell biology and for the development of novel therapeutics. A thorough understanding of their nomenclature, classification, and the signaling pathways they modulate is essential for their effective application. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of these versatile molecules. As our knowledge of the intricate world of integrin-ligand interactions continues to expand, so too will the potential applications of integrin binding peptides in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adooq.com [adooq.com]

- 7. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel 68Ga-Labeled Integrin α4β7-Targeted Radiopharmaceutical for PET/CT Imaging of DSS-Induced Murine Colitis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. youtube.com [youtube.com]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to Natural Sources of Integrin-Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of peptides that bind to integrins. Integrins, a diverse family of heterodimeric cell surface receptors, play a pivotal role in cell adhesion, signaling, migration, and proliferation. Their involvement in various physiological and pathological processes, including thrombosis, inflammation, and cancer, has made them attractive targets for therapeutic intervention. Nature offers a rich repository of peptides with the ability to modulate integrin function, providing valuable scaffolds for drug discovery and development.

Natural Sources of Integrin-Binding Peptides

Integrin-binding peptides are found across a wide range of natural sources, from the extracellular matrix of mammals to the venoms of snakes and the complex biology of marine and plant life. These peptides often feature specific recognition motifs that facilitate their interaction with the ligand-binding domains of integrin receptors.

Extracellular Matrix (ECM) Peptides

The most well-characterized natural sources of integrin-binding motifs are the proteins of the extracellular matrix. The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is the archetypal integrin-binding motif, discovered within fibronectin.[1][2] This motif is now known to be present in a multitude of ECM proteins and is recognized by approximately half of the known integrin heterodimers.[3]

Beyond the canonical RGD sequence, synergistic peptide motifs located in proximity to the RGD sequence on ECM proteins can enhance binding affinity and specificity. For example, the PHSRN sequence in fibronectin acts in concert with the RGD motif to promote high-affinity binding to the α5β1 integrin.[4]

Table 1: RGD-Containing Peptides Derived from ECM Proteins

| Peptide Motif | Parent Protein | Target Integrin(s) |

| RGD | Fibronectin, Vitronectin, Fibrinogen, Osteopontin, Laminin, Collagen | αvβ3, αvβ5, α5β1, αIIbβ3, and others[5] |

| PHSRN (synergistic) | Fibronectin | α5β1[4] |

Animal Venom Peptides

Animal venoms, particularly those of snakes, are a rich source of potent and selective integrin-binding peptides known as disintegrins.[1] These cysteine-rich peptides often display the RGD motif or variations thereof, such as KGD (Lysine-Glycine-Aspartic Acid), within a conformationally constrained loop, leading to high-affinity binding.[6] Disintegrins can exhibit remarkable selectivity for specific integrin subtypes, making them valuable tools for research and as starting points for drug development. For instance, barbourin, with its KGD motif, shows high specificity for the platelet integrin αIIbβ3.

Some snake venom disintegrins utilize non-RGD motifs to interact with integrins. For example, obtustatin (B1151259) and viperistatin contain a KTS or RTS motif and selectively target the α1β1 integrin.[3][7]

Table 2: Integrin-Binding Peptides from Snake Venom

| Peptide Name | Source (Snake) | Recognition Motif | Target Integrin(s) | IC50 (nM) |

| Echistatin | Echis carinatus | RGD | αIIbβ3, αvβ3, α5β1 | ~1.5 (αIIbβ3) |

| Barbourin | Sistrurus miliarius barbouri | KGD | αIIbβ3 | 4.8 |

| Jarastatin | Bothrops jararaca | RGD | αIIbβ3 | 30-100 |

| Jararacin | Bothrops jararaca | RGD | αIIbβ3 | 100-200 |

| Obtustatin | Vipera lebetina obtusa | KTS | α1β1 | ~2 |

| Viperistatin | Vipera lebetina | KTS | α1β1 | ~0.2 |

| Lebestatin | Macrovipera lebetina | KTS | α1β1 | ~0.08[3] |

| Alternagin-C | Bothrops alternatus | ECD | α2β1 | - |

Note: IC50 values can vary depending on the assay conditions.

Marine Organisms

The marine environment is a vast and largely untapped resource for novel bioactive compounds, including peptides.[8][9] While research is ongoing, several peptides with diverse biological activities have been isolated from marine organisms such as sponges, tunicates, and cone snails. However, specific examples of well-characterized marine peptides that directly target mammalian integrins with high affinity and specificity, along with corresponding quantitative binding data, are less documented in readily available literature compared to snake venom peptides. Peptides like theonegramide from marine sponges and contulakin-G from cone snails have been identified, but their primary receptor targets are not integrins.[10][11][12][13] Further exploration in this area is likely to yield novel integrin modulators.

Plant-Derived Compounds

Plants produce a wide array of cyclic peptides and other bioactive molecules. Cyclotides, such as kalata B1, are a family of macrocyclic peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of disulfide bonds, rendering them exceptionally stable.[14][15][16][17][18] While some cyclotides have been shown to have immunosuppressive effects, their primary mechanism of action appears to be membrane disruption rather than specific binding to integrin receptors.[5]

Lectins are carbohydrate-binding proteins found in many plants, including edible varieties.[6][19][20] They play roles in cell recognition and adhesion. While they can interact with glycoproteins on the surface of mammalian cells, and some have been shown to have immunomodulatory effects, their primary mode of action is through binding to carbohydrate moieties, not the canonical peptide-binding sites of integrins.[21] Direct, high-affinity binding of plant-derived lectins to the peptide-binding pocket of mammalian integrins has not been extensively demonstrated.

Experimental Protocols for Identification and Characterization

The identification and characterization of novel integrin-binding peptides from natural sources involve a series of well-established experimental protocols.

Isolation and Purification of Peptides

The initial step involves the extraction of peptides from the natural source. This is typically followed by a series of chromatographic techniques to purify the peptide of interest.

Integrin-Binding Assays

Once a peptide is purified, its ability to bind to specific integrins is assessed using various in vitro assays.

This is a common method to quantify the binding of a peptide to a purified integrin receptor and to determine its inhibitory concentration (IC50).

Protocol:

-

Coating: Purified integrin receptor is immobilized on the surface of a 96-well microtiter plate.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking agent like bovine serum albumin (BSA).

-

Competition: A fixed concentration of a biotinylated natural ligand (e.g., fibronectin, vitronectin) is added to the wells along with varying concentrations of the test peptide.

-

Incubation: The plate is incubated to allow for competitive binding.

-

Detection: The amount of biotinylated ligand bound to the integrin is detected using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

Quantification: The absorbance is read using a microplate reader, and the IC50 value is calculated.

Cell Adhesion Assays

These assays measure the ability of a peptide to inhibit cell attachment to a substrate coated with an ECM protein.

Protocol:

-

Coating: Microtiter plate wells are coated with an ECM protein (e.g., fibronectin).

-

Cell Preparation: Cells expressing the target integrin are harvested and labeled with a fluorescent dye (e.g., Calcein AM).

-

Incubation: The fluorescently labeled cells are pre-incubated with varying concentrations of the test peptide.

-

Seeding: The cell-peptide mixture is added to the coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to a control without the peptide.

Integrin Signaling Pathways

The binding of a peptide to an integrin can trigger a cascade of intracellular signaling events, a process known as "outside-in" signaling. Conversely, intracellular signals can modulate the affinity of the integrin for its ligand ("inside-out" signaling). These pathways regulate crucial cellular functions.

Upon ligand binding, integrins cluster in the plasma membrane and recruit a variety of signaling and cytoskeletal proteins to form focal adhesions. A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for other proteins, including Src family kinases. This initiates downstream signaling cascades involving pathways such as the MAPK/ERK pathway, which regulates gene expression and cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. Integrin signaling also leads to the activation of small GTPases of the Rho family (RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton, controlling cell shape, spreading, and migration.

Conclusion

Natural sources provide a remarkable diversity of integrin-binding peptides that are invaluable for both basic research and therapeutic development. While ECM proteins have been foundational in understanding integrin-ligand interactions, the potent and often highly selective peptides from animal venoms have emerged as powerful tools and drug leads. The vast chemical space of marine and plant-derived compounds remains a promising frontier for the discovery of novel integrin modulators. The experimental protocols outlined in this guide provide a framework for the identification, characterization, and functional analysis of these natural peptides, paving the way for the development of next-generation therapeutics targeting integrin-mediated pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Do Plant Cyclotides Have Potential As Immunosuppressant Peptides? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic effects of light-emitting probes and peptides for targeting and monitoring integrin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivity of Marine-Derived Peptides and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contulakin-G, an O-glycosylated invertebrate neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The Prototypic Cyclotide Kalata B1 Has a Unique Mechanism of Entering Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Host-Defense Activities of Cyclotides [mdpi.com]

- 19. Lectin - Wikipedia [en.wikipedia.org]

- 20. Structure-function and application of plant lectins in disease biology and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lectins, Interconnecting Proteins with Biotechnological/Pharmacological and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of Integrin Recognition: A Technical Guide to Binding Motifs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrins, a diverse family of heterodimeric cell surface receptors, are fundamental to cellular adhesion, signaling, and migration. Their interaction with the extracellular matrix (ECM) is primarily mediated by specific, short amino acid sequences within ECM proteins, the most prominent of which is the Arginine-Glycine-Aspartic acid (RGD) motif. This technical guide provides an in-depth exploration of the evolution of these integrin binding motifs, with a focus on the RGD sequence and its variations. We will delve into the structural basis of integrin-ligand interactions, the phylogenetic journey of these recognition systems, and the experimental methodologies that have been pivotal in advancing our understanding. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the intricate and evolving landscape of integrin biology.

The Primordial RGD Motif: An Anchor of Cell Adhesion

The discovery of the RGD tripeptide as the minimal recognition sequence within fibronectin required for cell attachment was a landmark in cell biology.[1] This simple yet elegant motif is now recognized as the most common peptide sequence responsible for cell adhesion to the ECM, conserved across a vast range of species from Drosophila to humans.[1] A subset of the 24 known mammalian integrin heterodimers, often referred to as "RGD-binding integrins," utilize this motif to engage with a multitude of ECM proteins, including fibronectin, vitronectin, fibrinogen, and laminin.[2][3][4]

The interaction is not merely a passive tether; upon ligand binding, integrins initiate a cascade of intracellular signals, a process termed "outside-in" signaling.[2][5] These signals regulate critical cellular functions such as proliferation, differentiation, survival, and apoptosis.[2][6] Conversely, the cell can modulate the affinity of its integrins for their ligands through "inside-out" signaling, allowing for dynamic regulation of cell adhesion.[5][7]

Specificity Beyond the Core Motif

While the RGD sequence is central, the specificity of an integrin for a particular ligand is dictated by the amino acid residues flanking the core motif and the three-dimensional conformation of the ligand.[8] For instance, the affinity of the RGD sequence alone for integrin αvβ5 is low; however, the presence of specific C-terminal residues can significantly enhance binding.[3] This principle of "synergy sites" is well-documented, where regions distant from the RGD motif in the primary sequence contribute to the overall binding affinity and specificity.[9][10]

Evolution of RGD-Binding Integrins

Phylogenetic analyses suggest that an RGD-binding integrin was an early evolutionary development in metazoans.[4] The expansion of the integrin family in vertebrates has led to a variety of RGD-binding integrins with distinct tissue distributions and ligand preferences.[4] Eight of the 24 human integrins are recognized as RGD-binding.[3]

Diversification and the Rise of Non-RGD Motifs

While the RGD motif is a cornerstone of integrin recognition, a significant portion of integrin-ligand interactions are mediated by non-RGD sequences. The evolution of these alternative binding motifs has expanded the repertoire of cellular interactions with the ECM.

A key evolutionary event was the insertion of the von Willebrand factor type-A (vWFA) domain, or I-domain, into the α subunit of some integrins.[11][12] This domain insertion sterically hindered the ancestral ligand-binding site, which recognized motifs like RGD, and instead, the I-domain itself evolved to bind ligands, notably collagens.[11][12] This monophyletic event in the ancestor of Olfactores (urochordates and vertebrates) dramatically broadened the ligand-binding capacity of integrins.[11]

Structural Basis of Integrin-Ligand Interaction

The binding of ligands to integrins occurs at the interface of the α and β subunit extracellular domains.[13] A critical feature for RGD recognition is the Metal Ion-Dependent Adhesion Site (MIDAS) located in the β subunit's headpiece.[13] Divalent cations, such as Mg2+ or Mn2+, are essential for coordinating the aspartic acid residue of the RGD motif within the MIDAS.[6]

The integrin itself exists in different conformational states with varying affinities for ligands.[5] The transition from a low-affinity "bent" conformation to a high-affinity "extended" conformation is a key aspect of inside-out signaling and integrin activation.[13][14] Interestingly, recent studies suggest that low-affinity integrin states may bind ligands more rapidly than the high-affinity state, implying that ligand binding might precede and stabilize the activated conformation.[15]

Quantitative Analysis of Integrin Binding

The precise quantification of integrin-ligand binding affinities is crucial for understanding their function and for the development of targeted therapeutics. The following tables summarize key quantitative data from the literature.

| Integrin | Ligand/Peptide | Method | Binding Affinity (Kd/IC50) | Reference |

| α5β1 | Fibronectin | Cell Adhesion | ~100-fold increase with synergy site | [9] |

| αvβ3 | RGD Peptide | Solid-Phase Binding | Micromolar range | [3] |

| αvβ5 | RGDVF | Cell Adhesion | Enhanced affinity over RGD | [3] |

| αvβ5 | RGDNY | Cell Adhesion | Enhanced affinity over RGD | [3] |

| αLβ2 | ICAM-1 (high affinity) | Not Specified | 133 nM | [5] |

| αLβ2 | ICAM-1 (low affinity) | Not Specified | ~1.3 mM | [5] |

Table 1: Representative Binding Affinities of Integrins for RGD and other Ligands.

Experimental Protocols for Studying Integrin Binding

A variety of experimental techniques are employed to investigate the evolution and mechanics of integrin-ligand interactions.

Site-Directed Mutagenesis

This technique is instrumental in identifying critical residues for ligand binding. By systematically replacing specific amino acids in either the integrin or the ligand, researchers can assess the impact on binding affinity and specificity.

Protocol Outline:

-

Primer Design: Design oligonucleotide primers containing the desired mutation.

-

PCR Amplification: Use the mutagenic primers to amplify the target DNA sequence, incorporating the mutation.

-

Template Removal: Digest the parental, non-mutated DNA template using an enzyme like DpnI, which specifically targets methylated DNA.

-